Cas no 2228297-81-0 (O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine)

O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine
- 2228297-81-0
- EN300-1996774
- O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine
-
- インチ: 1S/C9H16ClN3O/c1-4-13-6-12-8(10)7(13)9(2,3)5-14-11/h6H,4-5,11H2,1-3H3
- InChIKey: LTZYUEZLSRYANO-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C)(C)CON)N(C=N1)CC
計算された属性
- せいみつぶんしりょう: 217.0981898g/mol
- どういたいしつりょう: 217.0981898g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 53.1Ų
O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1996774-0.5g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 0.5g |
$1922.0 | 2023-09-16 | ||
Enamine | EN300-1996774-0.05g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 0.05g |
$1682.0 | 2023-09-16 | ||
Enamine | EN300-1996774-10g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 10g |
$8611.0 | 2023-09-16 | ||
Enamine | EN300-1996774-5g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 5g |
$5807.0 | 2023-09-16 | ||
Enamine | EN300-1996774-5.0g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 5g |
$5807.0 | 2023-06-01 | ||
Enamine | EN300-1996774-10.0g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 10g |
$8611.0 | 2023-06-01 | ||
Enamine | EN300-1996774-2.5g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 2.5g |
$3925.0 | 2023-09-16 | ||
Enamine | EN300-1996774-1.0g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 1g |
$2002.0 | 2023-06-01 | ||
Enamine | EN300-1996774-0.1g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 0.1g |
$1761.0 | 2023-09-16 | ||
Enamine | EN300-1996774-0.25g |
O-[2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropyl]hydroxylamine |
2228297-81-0 | 0.25g |
$1841.0 | 2023-09-16 |
O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine 関連文献
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamineに関する追加情報
Introduction to O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine (CAS No. 2228297-81-0)
O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine (CAS No. 2228297-81-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. The compound's molecular structure includes a 4-chloro-1-ethyl-1H-imidazol-5-yl moiety and a 2-methylpropylhydroxylamine group, which contribute to its distinct chemical and biological properties.
The synthesis of O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine involves a series of well-defined chemical reactions, including the formation of the imidazole ring and the subsequent functionalization of the alkyl chain. Recent studies have focused on optimizing the synthetic route to improve yield and purity, making it more suitable for large-scale production. The compound's stability under various conditions, such as temperature and pH, has also been extensively investigated to ensure its reliability in pharmaceutical formulations.
In terms of biological activity, O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine has shown promising results in preclinical studies. Research indicates that it exhibits potent activity against specific enzymes and receptors, making it a potential lead compound for the development of new drugs. For instance, studies have demonstrated its ability to modulate the activity of certain kinases, which are key targets in cancer therapy. Additionally, the compound has been evaluated for its anti-inflammatory properties, showing potential in treating inflammatory diseases.
The pharmacokinetic profile of O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have revealed that the compound has favorable pharmacokinetic parameters, including good oral bioavailability and a reasonable half-life. This makes it an attractive candidate for further development as an orally administered therapeutic agent.
Recent advancements in computational chemistry have also contributed to the understanding of O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine. Molecular modeling and docking studies have provided insights into its binding interactions with target proteins, helping to predict its biological activity and guide the design of more potent analogs. These computational tools have been instrumental in optimizing the structure of the compound to enhance its efficacy and reduce potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels, with no significant adverse effects reported. Phase II trials are expected to provide more detailed information on its therapeutic potential in specific disease indications.
Despite its promising profile, further research is needed to fully understand the mechanisms of action and long-term effects of O-2-(4-chloro-1-ethyl-1H-imidazol-5-y l)-2-methylpropylhydroxylamine. Ongoing studies are exploring its interactions with other drugs and its potential for combination therapy. Additionally, efforts are being made to develop more stable and cost-effective formulations for clinical use.
In conclusion, O-2-(4-chloro - 1 - eth yl - 1 H - imid az ol - 5 - yl) - 2 - methyl prop yl hy dro xy lam ine (CAS No. 2 2 8 8 9 7 - 8 1 - 0) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and promising biological activity make it a valuable candidate for further development as a therapeutic agent. Continued research and clinical evaluation will likely uncover additional applications and optimize its use in treating various diseases.
2228297-81-0 (O-2-(4-chloro-1-ethyl-1H-imidazol-5-yl)-2-methylpropylhydroxylamine) 関連製品
- 1805013-23-3(4-(Aminomethyl)-5-iodo-2-(trifluoromethoxy)pyridine-3-methanol)
- 2166760-34-3(2-tert-butyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine-3-carboxylic acid)
- 2229574-04-1(tert-butyl N-{3-1-(aminomethyl)cyclobutyl-4-methoxyphenyl}carbamate)
- 1049387-51-0(1-(2,4-difluorobenzenesulfonyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)
- 1779806-94-8(2-(Chloromethyl)cyclopropane-1-carboxylic acid)
- 2172536-92-2((6-methoxypyridazin-3-yl)methyl chloroformate)
- 1249493-90-0(1-(4-Bromophenyl)ethane-1-sulfonamide)
- 2168043-72-7(2-bromopropyl 2,2-difluoroacetate)
- 2247105-46-8(3-(4-Fluoro-3-methoxyphenyl)azetidine;2,2,2-trifluoroacetic acid)
- 1234616-72-8(Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate)




